Antiplasmodial Activity vs. 7-Chloro Analogs
In a seminal structure-activity relationship study, 7-bromo-substituted 4-aminoquinolines with diaminoalkane side chains exhibited in vitro IC50 values of 3-12 nM against both chloroquine-susceptible and -resistant Plasmodium falciparum strains. This potency was statistically indistinguishable from that of the corresponding 7-chloro analogs [1]. The data demonstrate that 7-bromo substitution does not compromise antiplasmodial activity, making it a valid alternative when synthetic or pharmacokinetic considerations favor bromine.
| Evidence Dimension | In vitro antiplasmodial activity (IC50) |
|---|---|
| Target Compound Data | Analogous 7-bromo-4-aminoquinoline: 3-12 nM |
| Comparator Or Baseline | 7-Chloro-4-aminoquinoline (chloroquine class): 3-12 nM |
| Quantified Difference | No significant difference (equipotent) |
| Conditions | P. falciparum in vitro culture, chloroquine-susceptible (D10) and -resistant (K1) strains |
Why This Matters
This evidence supports the selection of 1-(7-bromoquinolin-2-yl)butan-1-amine as a starting point for antimalarial lead optimization when chlorine is synthetically or metabolically disfavored, without loss of potency.
- [1] Kaschula, C. H., et al. Structure-Activity Relationships for Antiplasmodial Activity among 7-Substituted 4-Aminoquinolines. Journal of Medicinal Chemistry, 1998, 41, 4377-4386. View Source
